2-Methoxy-3,5-dimethylaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Methoxy-3,5-dimethylaniline has been explored in various studies. For instance, a high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline was developed, which involved N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Another study improved the synthesis process of 3,5-dimethylaniline from 2,4-dimethylaniline by combining acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction into fewer steps, achieving a high overall yield and purity .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3,5-dimethylaniline derivatives has been characterized in various contexts. For example, the electrochemical oxidation of 2,5-dimethylaniline led to the formation of a polymer with characteristics of polyaniline, and the influence of methyl groups on the polymer's properties was discussed . Additionally, the reactions of dimethylaniline with resonance-stabilized radicals were studied, providing insights into the molecular interactions and mechanisms, such as electron transfer from dimethylaniline to radicals .
Chemical Reactions Analysis
Chemical reactions involving dimethylaniline derivatives have been extensively studied. The irradiation of 4-allylated 2,6-dimethylanilines in methanol yielded various products, including 4-(2′-methoxypropyl)-2,6-dimethylaniline, indicating complex reaction pathways involving methanolysis of intermediate spiro[2.5]octa-4,7-dien-6-imines . Another study found that 2,6-dimethylaniline forms unusual DNA adducts, contrasting with typical patterns observed with aromatic amines, which could have implications for understanding its potential carcinogenicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-3,5-dimethylaniline and its analogs have been analyzed in various studies. The electrochemical behavior of poly(2,5-dimethylaniline) films was investigated, revealing the polymer's stability and conducting properties . The study of DNA adducts formed by 2,6-dimethylaniline also contributed to the understanding of its chemical reactivity and interaction with biological molecules .
Scientific Research Applications
Synthesis of Complex Organic Compounds
2-Methoxy-3,5-dimethylaniline is utilized in the synthesis of complex organic compounds. A study demonstrates its role in the synthesis of carbazomycin B, a compound of interest in pharmaceutical research. This process involves a series of reactions including iodination, acetylation, and reduction, highlighting the compound's versatility as a synthetic intermediate (Crich & Rumthao, 2004).
Structural and Bonding Studies
Research on derivatives of 2-Methoxy-3,5-dimethylaniline contributes to understanding hydrogen bonding and steric hindrance in organic molecules. A study on 2-substituted 3,5-dimethylanilines and their derivatives provided insights into the impact of steric hindrance on intramolecular hydrogen bonding, aiding in the design of more efficient synthetic molecules (Andrews, Poynton & Rae, 1972).
Photoreactions in Organic Synthesis
Photoreactions involving 2-Methoxy-3,5-dimethylaniline derivatives are used to synthesize various organic compounds. Research has shown that irradiation of certain dimethylaniline compounds leads to the formation of new molecules with potential applications in organic chemistry and material science (Bader & Hansen, 1979).
DNA Interaction Studies
Studies have explored the interaction of 2-Methoxy-3,5-dimethylaniline derivatives with DNA, contributing to our understanding of the potential carcinogenic effects of certain chemicals. This research is crucial in environmental toxicology and public health (Gonçalves, Beland & Marques, 2001).
Chemical Synthesis and Molecular Structure Analysis
2-Methoxy-3,5-dimethylaniline is instrumental in synthesizing and analyzing complex molecular structures. Studies report the synthesis of compounds via Schiff bases reduction route and their molecular structure analysis, enhancing our understanding of molecular interactions and stability (Ajibade & Andrew, 2021).
Photochemical Reactions
Research has shown that 2-Methoxy-3,5-dimethylaniline derivatives undergo unique photochemical reactions. These studies contribute to developing new synthetic pathways and understanding the behavior of organic compounds under different conditions (Guizzardi, Mella, Fagnoni & Albini, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that aniline derivatives, such as 2-methoxy-3,5-dimethylaniline, often interact with various enzymes and receptors in the body .
Mode of Action
Studies on similar compounds suggest that they may undergo ultrafast h-atom loss upon absorption of an ultraviolet photon . The number and position of methyl substituents on both the aromatic ring and amine functional group can influence the production of photofragments .
Biochemical Pathways
It is known that aniline derivatives can influence various biochemical pathways, potentially involving a valence-to-rydberg decay mechanism .
Pharmacokinetics
Similar compounds like n,n-dimethylaniline have been shown to undergo n-demethylation and n-oxidation as metabolic pathways, and also established ring hydroxylation as a metabolic route .
Result of Action
Similar compounds have been shown to cause changes at the molecular level, such as alterations in enzyme activity or receptor binding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3,5-dimethylaniline. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it has been reported that this substance is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-methoxy-3,5-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJBYCPQFNTCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603605 | |
Record name | 2-Methoxy-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3,5-dimethylaniline | |
CAS RN |
35490-72-3 | |
Record name | 2-Methoxy-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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